molecular formula C18H18N2O B8040144 2-Phenyl-5-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole

2-Phenyl-5-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole

Cat. No.: B8040144
M. Wt: 278.3 g/mol
InChI Key: MGBQSZUESGWONC-UHFFFAOYSA-N
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Description

2-Phenyl-5-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole is an organic compound belonging to the class of dihydropyrazoles. This compound is characterized by a pyrazole ring that is partially saturated, with phenyl and prop-2-enoxyphenyl substituents. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound. For instance, phenylhydrazine can react with an appropriate chalcone to form the dihydropyrazole core.

    Substitution Reactions: The phenyl and prop-2-enoxyphenyl groups are introduced through substitution reactions. This can be achieved by reacting the intermediate pyrazole with phenyl halides and prop-2-enoxyphenyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to fully saturated pyrazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and prop-2-enoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are typically employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3,4-diones, while reduction can produce fully saturated pyrazolines.

Scientific Research Applications

2-Phenyl-5-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-3,4-dihydropyrazole: Lacks the prop-2-enoxyphenyl group, which may affect its biological activity and chemical reactivity.

    5-Phenyl-3,4-dihydropyrazole: Similar structure but different substitution pattern, leading to variations in properties.

    2-Phenyl-5-(4-methoxyphenyl)-3,4-dihydropyrazole: The methoxy group can influence the compound’s solubility and reactivity compared to the prop-2-enoxyphenyl group.

Uniqueness

2-Phenyl-5-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole is unique due to the presence of the prop-2-enoxyphenyl group, which can impart distinct chemical and biological properties. This substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

2-phenyl-5-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-14-21-17-10-8-15(9-11-17)18-12-13-20(19-18)16-6-4-3-5-7-16/h2-11H,1,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBQSZUESGWONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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